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2-(1-Phenylethyl)-p-xylene

Cat. No.: B13805464
CAS No.: 6165-51-1
M. Wt: 210.31 g/mol
InChI Key: FRAOOIFTSMORED-UHFFFAOYSA-N
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Description

Historical Development of Alkylated Aromatic Hydrocarbons Research

The field of alkylated aromatic hydrocarbons was significantly advanced by the discovery of a set of reactions by Charles Friedel and James Crafts in 1877. researchgate.netoup.comunh.edu These reactions, now known as Friedel-Crafts reactions, provided a method to attach substituents to an aromatic ring and are categorized into two main types: alkylation and acylation. researchgate.netoup.com Both proceed via electrophilic aromatic substitution, a fundamental concept in organic chemistry. researchgate.net

The traditional Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). oup.commdpi.com This reaction was revolutionary as it enabled the synthesis of alkylbenzenes from smaller, readily available molecules. unh.edu Around the same period, Russian chemist Gavriil Gavrilovich Gustavson also made significant contributions, particularly in studying the mechanism of aluminum halide-catalyzed reactions, which was crucial for understanding these transformations. d-nb.info

Early research also revealed some limitations of the Friedel-Crafts alkylation, such as the possibility of carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the aromatic ring. mdpi.comresearchgate.net These challenges spurred further research into controlling the reaction's selectivity and efficiency. The development of alternative alkylating agents, such as alkenes and alcohols, and the exploration of a wider range of catalysts, including other Lewis acids (e.g., FeCl₃, BF₃), Brønsted acids (e.g., H₂SO₄, HF), and solid acids, have been major areas of investigation. researchgate.netnih.govgoogle.com

The industrial-scale production of key commodity chemicals like ethylbenzene (B125841) (from benzene (B151609) and ethylene) and cumene (B47948) (from benzene and propene), which are precursors to polystyrene and phenol/acetone respectively, underscores the immense practical importance of these early discoveries. researchgate.netuni.lu The alkylation of xylenes (B1142099), in particular, became a focus due to the value of its isomers in various industrial applications. researchgate.netportalabpg.org.br

Significance of Phenylethyl-Xylene Derivatives in Contemporary Chemical Synthesis

Phenylethyl-xylene derivatives, including the specific isomer 2-(1-phenylethyl)-p-xylene, represent a class of alkylated aromatic hydrocarbons with growing importance in modern chemical synthesis. Their significance stems from their utility as versatile intermediates and as molecules with specific functional properties.

Xylene isomers themselves are critical industrial feedstocks. researchgate.netchemicalindustryjournal.co.uk For instance, para-xylene (p-xylene) is the primary raw material for producing terephthalic acid, a monomer essential for the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET) polymers used in plastic bottles and fibers. portalabpg.org.brnih.govnih.gov Ortho-xylene (o-xylene) is mainly used to produce phthalic anhydride, a precursor for plasticizers. portalabpg.org.brnih.gov The introduction of a phenylethyl group onto a xylene core creates a more complex molecular architecture, opening up new applications.

Derivatives of phenylethyl-xylene are explored for their potential in advanced materials. For example, compounds like 2,5-bis(1-phenylethyl)-p-xylene (B12657877) have been investigated for their optical properties and potential use in Organic Light-Emitting Diodes (OLEDs) for display technology. ontosight.ai Their rigid aromatic structures can be tailored to achieve desired electronic and photophysical characteristics. ontosight.ai Furthermore, the unique structure of these derivatives makes them candidates for applications in materials science for developing new polymers and materials with enhanced properties. ontosight.ai

In the realm of fine and specialty chemicals, phenylethyl-xylene compounds serve as important precursors. They can be used to synthesize more complex molecules for dyes and pigments. The phenylethyl-xylene scaffold is also of interest in medicinal chemistry, where the aromatic rings can interact with biological targets, making them potential building blocks in the design of new pharmaceutical agents. ontosight.aivirginia.edu

The synthesis of these derivatives often involves the alkylation of xylene with styrene (B11656), a reaction that continues to be a subject of research to improve efficiency and selectivity using various catalytic systems. nih.govresearchgate.net

Scope and Focused Research Areas on this compound

The chemical compound this compound is an aromatic hydrocarbon with the molecular formula C₁₆H₁₈. uni.luepa.govchemicalbook.com It consists of a p-xylene (B151628) (1,4-dimethylbenzene) core substituted at the 2-position with a 1-phenylethyl group.

Synthesis and Catalysis: The primary method for synthesizing this compound is the Friedel-Crafts alkylation of p-xylene with styrene. Research in this area is focused on the development of efficient and environmentally benign catalytic systems. While traditional catalysts like AlCl₃ are effective, they present challenges related to corrosion, waste disposal, and difficulty in separation. google.com Consequently, a significant research effort is directed towards heterogeneous catalysts.

Modern research investigates the use of solid acid catalysts such as zeolites (e.g., USY, HZSM-5), clays (B1170129), and supported acids. nih.govgoogle.com These materials offer advantages like easier separation from the reaction mixture, potential for regeneration and reuse, and shape-selectivity, which can control the formation of specific isomers. researchgate.net For instance, studies on the alkylation of p-xylene with propylene (B89431) using a USY catalyst have shown conversion rates of up to 77%. nih.gov

More recent studies explore novel catalytic systems like polymerized ionic liquids and phosphotungstic acid immobilized on mesoporous graphitic carbon nitride. researchgate.netresearchgate.net In a study on the alkylation of the related o-xylene (B151617) with styrene, a polymerized ionic liquid catalyst demonstrated excellent performance, achieving a 96.8% conversion of styrene and a 94.7% yield of the corresponding phenylethyl-o-xylene product. researchgate.net Such research highlights the drive for catalysts that offer high activity and selectivity under milder reaction conditions.

Physicochemical Properties: Understanding the physical and chemical properties of this compound is crucial for its application and for designing synthesis and purification processes.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6165-51-1 chemicalbook.com
Molecular Formula C₁₆H₁₈ uni.luepa.govchemicalbook.com
Molecular Weight 210.31 g/mol chemicalbook.com
Melting Point 102-103 °C chemicalbook.com
Boiling Point 129 °C (at 2 Torr) chemicalbook.com
Predicted Density 0.961 ± 0.06 g/cm³ chemicalbook.com

Research Applications: Current research applications for phenylethyl-xylene isomers primarily involve their role as synthetic intermediates. They serve as substrates for producing more complex molecules used in various industrial applications. Studies also focus on understanding how the substitution pattern on the xylene ring influences the reactivity and selectivity of subsequent chemical reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18 B13805464 2-(1-Phenylethyl)-p-xylene CAS No. 6165-51-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6165-51-1

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1,4-dimethyl-2-(1-phenylethyl)benzene

InChI

InChI=1S/C16H18/c1-12-9-10-13(2)16(11-12)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3

InChI Key

FRAOOIFTSMORED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 1 Phenylethyl P Xylene

Friedel-Crafts Alkylation Routes to 2-(1-Phenylethyl)-p-Xylene

Formation and Mitigation of Byproducts in this compound Synthesis

The classical synthesis of this compound involves the acid-catalyzed alkylation of p-xylene (B151628) with styrene (B11656). This reaction proceeds via a carbocation mechanism, where a proton from the acid catalyst activates styrene to form a secondary benzylic carbocation (1-phenylethyl cation). This electrophile then attacks the electron-rich p-xylene ring. While this method is direct, it is often plagued by the formation of several byproducts, which complicates purification and reduces the yield of the desired product.

Common Byproducts: The primary challenges in Friedel-Crafts alkylation are controlling regioselectivity and preventing overalkylation. mt.com

Isomeric Products: Although the starting material is p-xylene (1,4-dimethylbenzene), the incoming 1-phenylethyl group can attack the three available positions on the ring. The directing effects of the two methyl groups favor substitution at the 2-position. However, substitution can also occur at the 3-position, leading to the formation of 3-(1-phenylethyl)-p-xylene.

Polyalkylation Products: The product, this compound, is more nucleophilic than p-xylene itself due to the activating nature of the alkyl substituents. This makes it susceptible to further alkylation, leading to the formation of di- and tri-substituted products, such as 2,5-bis(1-phenylethyl)-p-xylene (B12657877). mt.comsmolecule.com

Rearrangement Products: Carbocation intermediates are prone to rearrangement to form more stable species, although in the case of the 1-phenylethyl cation, rearrangement is less common as it is already a relatively stable secondary benzylic carbocation. mt.com

Styrene Polymers: The acidic conditions can also promote the polymerization of the styrene reactant, leading to the formation of polystyrene oligomers and polymers, which can contaminate the product mixture.

Mitigation Strategies: Several strategies can be employed to minimize the formation of these byproducts and enhance the selectivity for this compound.

Mitigation StrategyDescriptionKey Byproducts Targeted
Control of Reaction Temperature Lowering the reaction temperature generally increases selectivity by disfavoring the formation of thermodynamically stable, but undesired, isomers and reducing the rate of side reactions.Isomeric Products, Polyalkylation Products
Molar Ratio of Reactants Using a large excess of the aromatic substrate (p-xylene) relative to the alkylating agent (styrene) shifts the equilibrium towards mono-alkylation. mt.comPolyalkylation Products
Choice of Catalyst The type of Lewis or Brønsted acid catalyst significantly influences the outcome. Milder catalysts can reduce the extent of polymerization and unwanted side reactions. Zeolites, with their shape-selective properties, can be used to favor the formation of a specific isomer.Isomeric Products, Polyalkylation Products, Polymers
Catalyst Deactivation/Removal Prompt deactivation or removal of the catalyst after the desired reaction time can prevent further reactions and product degradation.All byproducts

Alternative Synthetic Pathways to this compound

Beyond the direct alkylation with styrene, alternative methods have been developed, focusing on different precursors and novel bond-forming strategies to improve control and efficiency.

Approaches Involving 1-Phenylethyl Precursors

Instead of generating the 1-phenylethyl cation in situ from styrene, syntheses can start with precursors that already contain the 1-phenylethyl moiety. This approach can offer better control over the reaction. Common precursors include 1-phenylethanol (B42297) and 1-phenylethyl halides.

The reaction of 1-phenylethanol with p-xylene in the presence of an acid catalyst (like sulfuric acid or a solid acid) generates the 1-phenylethyl carbocation, which then alkylates the xylene. Using 1-phenylethyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) achieves the same transformation. mt.com

A notable example involves the synthesis of a chiral derivative, (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide, where (R)-(+)-1-phenylethylamine is used as a starting material to build a more complex molecule, demonstrating the utility of 1-phenylethyl precursors in multi-step syntheses. frontiersin.org

PrecursorCatalyst/ReagentReaction TypeAdvantages
1-PhenylethanolBrønsted Acid (e.g., H₂SO₄) or Solid AcidFriedel-Crafts AlkylationAvoids handling styrene; water is the only byproduct.
1-Phenylethyl HalideLewis Acid (e.g., AlCl₃, FeCl₃)Friedel-Crafts AlkylationCan be more reactive than the alcohol. mt.com
(R)-(+)-1-PhenylethylaminePyBOP (coupling agent)Amide bond formationAllows for the introduction of chirality and further functionalization. frontiersin.org

Novel Carbon-Carbon Bond Forming Reactions for Phenylethyl-Xylene Structures

Modern organic synthesis offers a variety of powerful carbon-carbon bond-forming reactions that can be applied to construct phenylethyl-xylene structures, often with greater precision than traditional Friedel-Crafts reactions. diva-portal.org These methods typically involve transition-metal catalysis.

Suzuki Cross-Coupling: The Suzuki coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. diva-portal.org To synthesize a phenylethyl-xylene structure, one could envision a coupling between a (1-phenylethyl)boronic acid derivative and a halogenated p-xylene, or vice versa.

For instance, a similar coupling has been successfully used to prepare (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide by reacting (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid with 1,8-dibromonaphthalene. frontiersin.org The reaction was optimized by screening different catalysts and conditions, with Pd(OAc)₂/PPh₃ in a xylene/water solvent system providing a good yield. frontiersin.org

Grignard Reagent Coupling: The coupling of Grignard reagents (organomagnesium halides) with organic halides, often catalyzed by copper or other transition metals, is a classic and effective C-C bond-forming strategy. acs.org A potential route to this compound could involve the reaction of 1-phenylethylmagnesium bromide with 2-halo-p-xylene.

C-H Activation: Direct C-H activation is an emerging and highly atom-economical strategy that involves the functionalization of a C-H bond without the need for pre-functionalized starting materials like halides or organometallics. diva-portal.org A hypothetical route could involve the palladium-catalyzed reaction between p-xylene and a phenylethyl derivative, where a C-H bond on the xylene ring is directly coupled with the phenylethyl group.

Reaction NameReactant 1Reactant 2Catalyst System (Example)Key Advantage
Suzuki Coupling(1-Phenylethyl)boronic acid2-Bromo-p-xylenePd(OAc)₂ / PPh₃High functional group tolerance; mild reaction conditions. frontiersin.org
Grignard Coupling1-Phenylethylmagnesium bromide2-Chloro-p-xyleneCuCNUtilizes readily available and highly reactive Grignard reagents. acs.org
C-H Activationp-Xylene1-Phenylethyl HalidePalladium complexHigh atom economy by avoiding pre-functionalization. diva-portal.org

Mechanistic Investigations and Reaction Kinetics

Detailed Reaction Mechanisms of 2-(1-Phenylethyl)-p-Xylene Formation

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of p-xylene (B151628) with styrene (B11656) or a related 1-phenylethyl precursor. This reaction is a classic example of electrophilic aromatic substitution (SEAr), where an electrophile attacks the electron-rich aromatic ring of p-xylene. wikipedia.org

The formation of this compound proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as AlCl3, or a solid acid catalyst. dntb.gov.ua

The key steps in the mechanism are:

Generation of the Electrophile: The catalyst interacts with the alkylating agent (e.g., styrene) to form a carbocation. In the case of styrene, protonation by an acid catalyst generates the relatively stable 1-phenylethyl carbocation. This benzylic carbocation is the active electrophile in the reaction.

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the p-xylene ring acts as a nucleophile, attacking the 1-phenylethyl carbocation. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.eg The formation of this sigma complex is generally the slowest and therefore the rate-determining step of the reaction. minia.edu.egquora.com The two methyl groups on the p-xylene ring are electron-donating, which activates the ring, making it more nucleophilic and causing the reaction to proceed faster than the alkylation of benzene (B151609). quora.com

Deprotonation and Ring Aromatization: A base in the reaction mixture, typically the conjugate base of the acid catalyst, removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the ring, yielding the final product, this compound. minia.edu.eg

The methyl groups on p-xylene are ortho, para-directing substituents. Since the para position is already occupied, the incoming electrophile is directed to the positions ortho to the methyl groups (positions 2, 3, 5, and 6). This results in the formation of this compound as the primary product.

In Friedel-Crafts alkylations, carbocation rearrangements are a common phenomenon that can lead to a mixture of isomeric products. The stability of the carbocation intermediate plays a crucial role in determining the final product structure.

The primary electrophile in the alkylation of p-xylene with styrene is the 1-phenylethyl carbocation. This is a secondary, benzylic carbocation, which is significantly stabilized by resonance with the adjacent phenyl group. Due to this inherent stability, it is less prone to rearrangements, such as hydride or methyl shifts, which are more common with less stable primary or secondary carbocations.

However, the distribution of isomers in the final product is highly dependent on reaction conditions such as temperature, catalyst type, and reaction time. While this compound is the expected kinetic product due to the directing effects of the methyl groups, thermodynamic control at higher temperatures or with strong acid catalysts could potentially lead to isomerization. The phenylethyl group could migrate to a different position on the xylene ring, or the methyl groups of the xylene moiety itself could rearrange, although the latter is less common under typical alkylation conditions.

Kinetic Studies of this compound Synthesis and Transformation Processesnih.gov

Kinetic studies provide quantitative insight into the rates of chemical reactions and the factors that influence them. For the synthesis of this compound, these studies focus on identifying the rate-limiting steps and understanding the role of catalysts in accelerating the reaction.

As is typical for most electrophilic aromatic substitution reactions, the rate-determining step in the formation of this compound is the initial attack of the electrophile on the aromatic ring to form the sigma complex. minia.edu.eg The activation energy for this step is higher than that for the subsequent deprotonation because it involves the temporary loss of aromaticity in the xylene ring. minia.edu.eg

The concentration of the carbocation is, in turn, dependent on the concentrations of the alkylating agent (styrene) and the catalyst. The electron-donating nature of the two methyl groups in p-xylene stabilizes the positive charge in the sigma complex intermediate through inductive effects, lowering the activation energy of this step and increasing the reaction rate compared to unsubstituted benzene. quora.com

Reaction StepDescriptionKinetic Significance
1. Electrophile Generation Formation of the 1-phenylethyl carbocation from styrene and an acid catalyst.Fast and reversible.
2. Sigma Complex Formation Nucleophilic attack of the p-xylene ring on the carbocation.Slow; Rate-Determining Step.
3. Deprotonation Loss of a proton to restore aromaticity.Fast.

This table outlines the principal steps in the electrophilic aromatic substitution for the formation of this compound and their kinetic relevance.

Catalysis is essential for the synthesis of this compound, as the reaction does not proceed at a practical rate without a catalyst to generate the electrophile. The choice of catalyst profoundly affects the reaction kinetics and product selectivity.

Lewis Acid Catalysts (e.g., AlCl3, FeCl3): These traditional catalysts are highly active and promote rapid reaction rates. However, they can also lead to side reactions such as polyalkylation and isomerization, and they present challenges in terms of separation and disposal.

Solid Acid Catalysts (e.g., Zeolites, Sulfonated Resins): Catalysts like H-ZSM-5 are increasingly used in industrial alkylation processes. medwinpublishers.com They offer several advantages, including ease of separation, potential for regeneration, and shape-selectivity, which can improve the yield of the desired isomer. The reaction rate over solid acids is often dependent on the surface reaction between the adsorbed reactants. medwinpublishers.com For instance, in the alkylation of toluene (B28343), the surface reaction between adsorbed toluene and the alkylating agent was found to be rate-limiting. medwinpublishers.com

The catalyst's acidity, pore structure, and surface area are critical parameters that influence its activity and selectivity. Stronger acid sites generally lead to faster rates but may also promote unwanted side reactions.

Catalyst TypeTypical ExamplesInfluence on KineticsAdvantages/Disadvantages
Lewis Acids AlCl3, FeCl3High reaction rates.High activity but can lead to byproducts; difficult to separate.
Brønsted Acids H2SO4, HFModerate to high rates.Corrosive and pose environmental concerns.
Solid Acids Zeolites (e.g., H-ZSM-5), Clays (B1170129)Rates depend on acidity and pore size; shape-selective.Easily separable, reusable, and can offer higher selectivity. exxonmobilchemical.com

This interactive table compares different catalyst types used in Friedel-Crafts alkylation and their impact on reaction kinetics.

Isomerization Studies of Phenylethyl-Xylene Derivatives

Isomerization is a key consideration in processes involving xylenes (B1142099) and their derivatives. nefthim.com The reaction can occur with the xylene feedstock, the final product, or both, particularly under conditions of high temperature and strong acid catalysis, which are often used in alkylation. google.com

During the synthesis of this compound, several isomerization pathways are possible:

Feedstock Isomerization: The p-xylene starting material can isomerize to a thermodynamic equilibrium mixture of o-xylene (B151617), m-xylene, and p-xylene. google.com This would lead to the formation of a complex mixture of phenylethyl-o-xylene and phenylethyl-m-xylene isomers alongside the desired product.

Product Isomerization: The this compound product itself can undergo isomerization. This can involve the migration of the phenylethyl group to another position on the ring or the rearrangement of the methyl groups.

Industrial processes for xylene isomerization often employ catalysts such as platinum-supported aluminosilicates to facilitate the conversion of less-desired isomers into the more valuable p-xylene. nefthim.comgoogle.com These processes typically operate at temperatures between 400-500°C. google.com While these conditions are more severe than those for many liquid-phase alkylations, they highlight the potential for isomerization to occur as a competing reaction. The goal in the selective synthesis of this compound is to choose conditions that favor the kinetic alkylation product while minimizing subsequent isomerization.

Positional Isomerization Mechanisms

The positional isomerization of this compound would involve the migration of the 1-phenylethyl group to other positions on the p-xylene ring or the rearrangement of the methyl groups. Such isomerizations in alkylbenzenes are typically catalyzed by strong acids, often solid acid catalysts like zeolites. The generally accepted mechanisms for xylene isomerization can occur through two primary pathways: an intramolecular mechanism and an intermolecular mechanism.

The intramolecular mechanism proceeds via a 1,2-methyl shift in a benzenonium ion intermediate. In the context of this compound, this would likely involve protonation of the aromatic ring to form a carbocation, followed by the migration of a methyl group. However, the migration of the bulkier 1-phenylethyl group is also a possibility, though likely to have a higher activation energy.

The intermolecular mechanism involves transalkylation reactions. This pathway would entail the transfer of the 1-phenylethyl group or a methyl group from one molecule to another. This process would lead to a mixture of various isomers and disproportionation products.

While these are the general mechanisms for related compounds, specific studies detailing the preferred pathway, the structure of transition states, and the kinetic parameters for the positional isomerization of this compound are not available. Without experimental or computational data, it is not possible to provide a data table with specific reaction rates or activation energies.

Stereoisomerization and Epimerization Pathways

This compound possesses a chiral center at the benzylic carbon of the 1-phenylethyl group. Therefore, it can exist as a pair of enantiomers, (R)-2-(1-phenylethyl)-p-xylene and (S)-2-(1-phenylethyl)-p-xylene. Stereoisomerization would involve the conversion of one enantiomer into the other, leading to racemization. Epimerization would be relevant if other stereocenters were present in the molecule.

The mechanism for the stereoisomerization of such chiral alkylaromatic hydrocarbons in the presence of an acid catalyst would likely proceed through the formation of a carbocation intermediate. Protonation of the aromatic ring could lead to a transient species where the chiral center is affected. More likely, a mechanism involving the reversible dealkylation-realkylation could lead to racemization. In this pathway, the 1-phenylethyl group would be cleaved from the xylene ring to form a carbocation, which would then re-attach to the ring, with the potential for inversion of stereochemistry.

Alternatively, a mechanism involving the formation of a planar carbocation at the benzylic position, through hydride abstraction followed by hydride re-addition, could also lead to racemization.

However, specific research delineating these pathways for this compound, including kinetic data or the influence of different catalysts on the rate of stereoisomerization, is not found in the surveyed literature. Consequently, a data table with specific findings on the stereoisomerization and epimerization of this compound cannot be constructed.

Stereochemical Aspects of 2 1 Phenylethyl P Xylene

Chiral Synthesis of 2-(1-Phenylethyl)-p-Xylene Enantiomers

The controlled synthesis of individual enantiomers of this compound is crucial for investigating their unique properties and potential applications. Asymmetric synthesis provides the most direct route to enantiomerically enriched products.

Asymmetric Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction and its asymmetric variant is a powerful tool for the synthesis of chiral molecules. rsc.orgnih.gov The enantioselective synthesis of this compound can be achieved through the asymmetric Friedel-Crafts alkylation of p-xylene (B151628) with a suitable electrophile, such as styrene (B11656) or 1-phenylethanol (B42297), in the presence of a chiral catalyst.

The general strategy involves the activation of the electrophile by a chiral Lewis acid or Brønsted acid catalyst, which creates a chiral environment around the reacting species. rsc.org This chiral environment directs the nucleophilic attack of p-xylene to one face of the electrophile, leading to the preferential formation of one enantiomer of the product. The choice of catalyst, solvent, and reaction conditions plays a critical role in determining the enantioselectivity of the reaction. While the direct asymmetric Friedel-Crafts alkylation of p-xylene with styrene or 1-phenylethanol to produce this compound is a theoretically sound approach, specific literature detailing this exact transformation with high enantiomeric excess is not extensively documented. However, the principles of asymmetric Friedel-Crafts reactions with similar aromatic compounds and electrophiles provide a strong foundation for developing such a synthesis. rsc.orgnih.gov

Application of Chiral Catalysts and Auxiliaries

A wide array of chiral catalysts and auxiliaries have been developed for asymmetric Friedel-Crafts alkylations. Chiral Lewis acids, often derived from metals such as titanium, copper, zinc, or scandium complexed with chiral ligands, are commonly employed. mdpi.comresearchgate.net These catalysts can effectively control the stereochemical outcome of the reaction. For instance, chiral bis(oxazoline) (BOX) ligands and their metal complexes have shown considerable success in various asymmetric transformations.

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have also emerged as powerful catalysts for enantioselective Friedel-Crafts reactions. rsc.org These catalysts operate through protonation of the electrophile, forming a chiral ion pair that directs the subsequent nucleophilic attack.

The use of chiral auxiliaries represents an alternative strategy. mdpi.com In this approach, the electrophile or the nucleophile is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemistry of the Friedel-Crafts reaction. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method is often less atom-economical than catalytic approaches.

Catalyst/Auxiliary TypeGeneral Structure/ExamplesMode of Action
Chiral Lewis Acids Metal complexes with chiral ligands (e.g., BOX, TADDOL)Coordination to the electrophile, creating a chiral environment.
Chiral Brønsted Acids Chiral phosphoric acids (e.g., BINOL-derived)Protonation of the electrophile to form a chiral ion pair.
Chiral Auxiliaries Covalently attached chiral molecules (e.g., Evans auxiliaries)Steric hindrance and directing effects to control the approach of the reactant.

Diastereoselective Synthesis of this compound

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. While this compound itself has only one stereocenter, diastereoselective strategies become relevant when a chiral center is already present in either the p-xylene derivative or the phenylethylating agent.

For example, if a chiral p-xylene derivative is used as the starting material, the existing stereocenter can influence the stereochemical outcome of the alkylation at the 2-position, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis. Similarly, using a chiral phenylethylating agent with an additional stereocenter would also lead to diastereomeric products. The diastereomeric ratio is influenced by the steric and electronic interactions between the existing stereocenter and the incoming group during the transition state.

While specific examples for the diastereoselective synthesis of this compound derivatives are not abundant in the literature, the general principles of diastereoselective alkylation of chiral aromatic compounds are well-established. researchgate.net

Advanced Characterization and Structural Elucidation of 2 1 Phenylethyl P Xylene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 2-(1-phenylethyl)-p-xylene in solution. It provides detailed information about the carbon-hydrogen framework.

The regiochemistry of this compound is confirmed by ¹H and ¹³C NMR spectroscopy. The substitution pattern on the p-xylene (B151628) ring is particularly revealing. In ¹H NMR, the aromatic region would display distinct signals corresponding to the protons on both the monosubstituted phenyl ring and the 1,2,4-trisubstituted xylene ring. libretexts.org Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically appear in the 2.0-3.0 ppm range. libretexts.org For this compound, the benzylic proton (CH) would be expected further downfield due to being attached to two aromatic rings.

The presence of two distinct methyl signals for the xylene moiety confirms that the phenylethyl group is not symmetrically positioned, thus ruling out other isomers. The protons on the p-xylene ring would appear as distinct singlets or narrowly split doublets/triplets, depending on the resolution, consistent with a 1,2,4-substitution pattern. youtube.com

Stereochemistry is addressed by examining the chiral center at the benzylic carbon connecting the two aromatic rings. The synthesis of this compound via a standard Friedel-Crafts alkylation of p-xylene with styrene (B11656) typically results in a racemic mixture, meaning both enantiomers are present in equal amounts. libretexts.orgchemistrysteps.com The proton on this chiral carbon would appear as a quartet in the ¹H NMR spectrum due to coupling with the three protons of the adjacent methyl group. Correspondingly, the methyl group protons would appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (p-xylene ring)~6.9 - 7.2m
Aromatic (phenyl ring)~7.1 - 7.4m
Benzylic CH~4.1 - 4.3q
Xylene CH₃~2.2 - 2.3s
Xylene CH₃~2.1 - 2.2s
Ethyl CH₃~1.6 - 1.7d

Predicted values are based on standard chemical shift ranges for substituted aromatic compounds. wisc.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)125 - 145
Aromatic CH125 - 130
Benzylic CH40 - 50
Xylene CH₃19 - 22
Ethyl CH₃20 - 25

Predicted values are based on typical chemical shifts for alkylbenzenes. docbrown.infolibretexts.org

Isotopic labeling is a powerful technique to trace the pathways of chemical reactions. In the synthesis of this compound, which is typically achieved through the Friedel-Crafts alkylation of p-xylene with styrene, ¹³C NMR can be used to verify the reaction mechanism. wikipedia.orgmt.com

For instance, if styrene labeled with ¹³C at the alpha-carbon of the vinyl group is used as a starting material, the resulting this compound product can be analyzed by ¹³C NMR. The spectrum would show a significantly enhanced signal for the benzylic methine (CH) carbon. Conversely, if the beta-carbon of the styrene is labeled, the enhanced signal would correspond to the methyl (CH₃) carbon of the ethyl bridge in the product. This type of labeling study provides conclusive evidence of the bond-forming steps in the electrophilic addition mechanism and rules out alternative rearrangement pathways. libretexts.org Such studies have been pivotal in confirming biosynthetic pathways for various natural products. libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for separating and identifying specific compounds within complex mixtures, such as the crude product of a chemical synthesis or an environmental sample. ajprd.com In the context of this compound, LC would first separate it from isomers, starting materials, and byproducts.

Following separation, the compound enters the mass spectrometer. In tandem MS (MS/MS), a specific ion—typically the molecular ion ([M+H]⁺ or M⁺·)—is selected (MS1), subjected to collision-induced dissociation (CID) to break it into smaller, characteristic fragment ions, and then these fragments are analyzed (MS2). nih.gov This process is highly specific and sensitive, allowing for the confident identification of trace amounts of this compound even in the presence of a large excess of other components.

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is predictable based on the established principles for aromatic hydrocarbons. The molecular ion (M⁺·) peak would be prominent due to the stability of the aromatic systems. nist.gov

The most common fragmentation pathway for alkyl-substituted benzenes is the cleavage of the benzylic bond, which leads to the formation of a stable tropylium (B1234903) ion or a substituted benzyl (B1604629) cation. whitman.edulibretexts.org For this compound, the primary fragmentation would involve the cleavage of the C-C bond between the ethyl bridge and one of the aromatic rings. This would lead to two highly characteristic and abundant fragment ions.

Cleavage to form the 1-phenylethyl cation: This results in a fragment with a mass-to-charge ratio (m/z) of 105.

Cleavage to form the xylyl cation: This also results in a fragment with m/z of 105.

Formation of the tropylium ion: Rearrangement of the benzyl fragment can lead to the highly stable tropylium ion at m/z 91. whitman.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormula
210Molecular Ion (M⁺·)C₁₆H₁₈⁺·
195[M - CH₃]⁺C₁₅H₁₅⁺
1051-Phenylethyl cation / Xylyl cationC₈H₉⁺
91Tropylium ionC₇H₇⁺

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

For this compound, the IR and Raman spectra would exhibit several key features:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to characteristic bands in the 1450-1650 cm⁻¹ region. marmacs.org

C-H Out-of-Plane Bending: The pattern of strong absorptions in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene (B151609) rings. The p-xylene ring (1,4-disubstituted) and the monosubstituted phenyl ring would each produce characteristic bands in this region, allowing for their confirmation. aip.org

These vibrational modes provide complementary data to NMR and MS, confirming the presence of the specific structural motifs within the molecule.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1650
C-H Out-of-Plane Bending (Aromatic)700 - 900

X-ray Crystallography of Crystalline Derivatives or Reaction Intermediates

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. While specific crystallographic data for derivatives of this compound are not extensively detailed in publicly accessible literature, the methodology remains the gold standard for structural elucidation of its crystalline precursors, reaction intermediates, or derivatives.

For a chiral molecule such as this compound, which contains an asymmetric carbon center, X-ray crystallography of a suitable crystalline derivative can determine the absolute configuration of the stereocenter. This is particularly crucial in asymmetric synthesis, where confirmation of the stereochemical outcome is essential. The structural analysis of a reaction intermediate can provide invaluable insights into reaction mechanisms and stereoselectivity. For instance, studies on complex heterocyclic compounds have demonstrated the power of X-ray diffraction in confirming molecular structures predicted by spectral data. mdpi.com In one such analysis, the crystal structure of a triazole derivative was solved, revealing four independent molecules in the asymmetric unit and confirming the connectivity and stereochemistry. mdpi.com

The crystallographic data obtained from such an analysis are typically summarized in a standardized format, as shown in the hypothetical table below for a derivative of a related organic compound.

Table 1: Example Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC18H15N7
Formula weight341.38
Temperature120 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21
Unit cell dimensionsa = 6.2351(1) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)°
Volume2022.17(6) Å3
Z4
Density (calculated)1.519 Mg/m3

This technique would be indispensable for characterizing any crystalline solids formed during the synthesis or derivatization of this compound, providing definitive proof of its molecular structure.

Chromatographic Separation Techniques for Isomeric Forms of this compound

The separation of isomers, which have identical molecular formulas but different arrangements of atoms, is a significant challenge in analytical chemistry. For a compound like this compound, isomeric forms can include positional isomers (where the phenylethyl group or methyl groups are at different positions on the benzene ring) and stereoisomers (enantiomers, due to the chiral center). Chromatographic techniques are paramount for the successful separation and quantification of these closely related species.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a powerful technique for separating volatile compounds. The separation of aromatic isomers, such as the xylenes (B1142099), is a classic analytical challenge due to their very similar boiling points and polarities. chromforum.org The development of a robust GC method for separating isomeric forms of this compound would follow similar principles.

Method development hinges on the selection of an appropriate stationary phase and the optimization of operating parameters like temperature programming. For aromatic isomers, stationary phases with unique selectivity are required. Ionic liquid columns, for example, can offer different interaction mechanisms that facilitate the separation of all three xylene isomers. sigmaaldrich.com Other specialized columns, such as those with bentone (B1170601) or wax-based stationary phases (e.g., Supelcowax), have also been successfully employed. chromforum.org

Optimization involves adjusting the temperature program—initial oven temperature, ramp rate, and final temperature—to achieve baseline resolution between the isomeric peaks in the shortest possible analysis time. chromforum.org The choice of carrier gas (e.g., helium, hydrogen, or nitrogen) and its flow rate also impacts efficiency. gcms.czkelid1.ir A flame ionization detector (FID) is commonly used for the analysis of hydrocarbons due to its high sensitivity and wide linear range. kelid1.ir

A study focused on separating xylene isomers in petroleum derivatives prepared a custom stationary phase of 10% Di-iso-nonyl Phthalate (DIP) and 5% Di-nonyl Phthalate (DNP), which showed high resolution for meta- and para-xylene. anjs.edu.iq

Table 2: Typical GC Parameters for Aromatic Isomer Separation

ParameterCondition 1 (Xylene Isomers) sigmaaldrich.comCondition 2 (General Solvents) chromforum.org
ColumnSLB-IL60 (30 m x 0.25 mm I.D., 0.20 µm)624 column
Oven Program40°C (4 min), then 8°C/min to 200°C (5 min)45°C (5 min), then 2°C/min to 90°C, then 30°C/min to 220°C (5 min)
Injector Temp.250°CNot specified
DetectorFID, 250°CNot specified
Carrier GasHelium, 30 cm/secNot specified
Injection1 µL, 100:1 splitHeadspace injection

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is an exceptionally versatile technique for separating non-volatile or thermally labile compounds. For chiral molecules like this compound, HPLC with a chiral stationary phase (CSP) is the most widely used and effective method for separating its enantiomers. csfarmacie.czyoutube.com

Chiral recognition on a CSP occurs through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. youtube.com The different stabilities of these complexes lead to different retention times, enabling separation. The most popular CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which can separate a broad range of chiral compounds. chromatographyonline.comnih.gov Other common CSPs include those based on cyclodextrins, proteins, and macrocyclic antibiotics. csfarmacie.cznih.gov

Method development for chiral HPLC involves screening a variety of CSPs and mobile phase systems (normal phase, reversed-phase, and polar organic). chromatographyonline.com The composition of the mobile phase, including the organic modifier (e.g., methanol, ethanol, acetonitrile) and additives (e.g., acids or bases), can significantly affect selectivity and resolution. csfarmacie.czchromatographyonline.com In some cases, adjusting the concentration of an additive can even reverse the elution order of the enantiomers. chromatographyonline.com

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

CSP TypeChiral SelectorTypical Applications
Polysaccharide-basedCellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Broad applicability for a wide range of chiral pharmaceuticals and chemicals. nih.gov
Cyclodextrin-basedα-, β-, or γ-cyclodextrins and their derivativesSeparation of enantiomers, diastereomers, and structural isomers. nih.gov
Macrocyclic Antibiotic-basedVancomycin, TeicoplaninSeparation of amino acids, carboxylate compounds, and chiral sulfoxides. csfarmacie.cz
Protein-basedBovine Serum Albumin (BSA), α1-acid glycoprotein (B1211001) (AGP)Separation of acidic and neutral chiral drugs.

Advanced Adsorption and Extractive Distillation Methods for Related Aromatic Isomers

On an industrial scale, separating aromatic isomers like the xylenes relies on advanced techniques such as selective adsorption and extractive distillation, as conventional distillation is impractical due to their close boiling points. doi.org These methods exploit subtle differences in the physicochemical properties of the isomers.

Adsorption: This technique separates isomers based on their differential affinity for a solid adsorbent material. acs.org In the production of pure p-xylene, a common process involves selective adsorption from a mixed xylene stream using a solid adsorbent, typically a zeolite. google.comnih.gov The desired isomer (p-xylene) is preferentially adsorbed onto the material, while the other isomers pass through. google.com The adsorbed isomer is then recovered by using a desorbent, which is later separated by distillation. google.com Recent research has focused on developing novel adsorbent materials, such as Metal-Organic Frameworks (MOFs), which offer high surface areas and tunable pore sizes and functionalities, leading to enhanced selectivity and separation efficiency. nih.govresearchgate.net

Extractive Distillation: This method involves the addition of a solvent, or "extractant," to the isomeric mixture to alter the relative volatilities of the components. doi.org The extractant interacts differently with each isomer, making one more volatile than the others, thus enabling their separation by distillation. A recent study proposed a novel process using a double-extractant system (N-Methylpyrrolidone and Tetramethylene sulfone) to effectively separate o-xylene (B151617), m-xylene, and p-xylene with high purity and reduced energy consumption compared to single-extractant methods. doi.org

Table 4: Separation Methods for Related Aromatic Isomers

TechniquePrincipleSeparating Agent ExampleTarget Isomer Example
Selective AdsorptionDifferential affinity for a solid adsorbent.Zeolites, Metal-Organic Frameworks (MOFs). nih.govp-Xylene from mixed xylenes. google.com
Extractive DistillationAltering relative volatilities with a solvent.N-Methylpyrrolidone (NMP), Tetramethylene sulfone. doi.orgo-, m-, and p-Xylene from each other. doi.org
Fractional CrystallizationSeparation based on differences in freezing points.None (relies on physical property).p-Xylene (highest freezing point). youtube.com
Liquid-Liquid ExtractionSelective hosting of an isomer by a macrocyclic molecule in an aqueous solution.Cucurbit nih.govuril (CB7). chemicalindustryjournal.co.uko-Xylene from mixed xylenes. chemicalindustryjournal.co.uk

Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound

Consequently, the creation of an in-depth article covering the specific computational and theoretical aspects of this compound, as outlined in the requested structure, is not feasible at this time. The necessary primary research data required to elaborate on reaction pathways, transition states, energy barrier analyses, electronic structure, intermolecular interactions, and conformational landscapes of this compound are not present in the public domain.

While computational chemistry is a powerful tool for understanding molecular behavior, its application to this compound has not been a subject of published research. Therefore, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings.

Further empirical and theoretical research would be necessary to produce the data required to populate the requested sections on Density Functional Theory (DFT) calculations and Molecular Dynamics simulations for this compound. Without such foundational studies, a scientifically rigorous and informative article on this specific topic cannot be constructed.

Computational and Theoretical Chemistry Studies

In Silico Screening for Novel Catalysts and Reaction Conditions

The synthesis of 2-(1-phenylethyl)-p-xylene, a Friedel-Crafts alkylation reaction between p-xylene (B151628) and styrene (B11656), is a process amenable to computational and theoretical chemistry studies for the discovery of novel catalysts and the optimization of reaction conditions. In silico screening, which utilizes computer simulations to evaluate potential catalysts and reaction pathways, offers a powerful tool to accelerate research and development in this area, reducing the need for extensive and time-consuming laboratory experimentation. drugtargetreview.com

The primary approach for in silico screening in this context involves the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), to model the reaction at the atomic level. lidsen.com These calculations can elucidate the reaction mechanism and provide key energetic parameters that govern catalyst activity and selectivity.

Methodology for In Silico Catalyst Screening:

The virtual screening process for catalysts in the synthesis of this compound would typically involve the following steps:

Catalyst Candidate Selection: A library of potential catalyst candidates is first defined. For Friedel-Crafts alkylation, this library would include a variety of Lewis acids (e.g., aluminum chloride, ferric chloride, zinc chloride) and solid acid catalysts such as zeolites (e.g., H-BEA, H-ZSM-5) and functionalized mesoporous materials. lidsen.com The choice of candidates can be guided by existing knowledge of similar alkylation reactions. semanticscholar.orgnih.gov

Modeling of Reactant and Catalyst Structures: The three-dimensional structures of the reactants (p-xylene and styrene) and each catalyst candidate are modeled. For solid catalysts like zeolites, a representative cluster model or a periodic boundary condition model is used to simulate the active site. acs.org

Reaction Pathway Simulation: The reaction mechanism is simulated by identifying the transition states and intermediate structures along the reaction coordinate. This involves mapping the potential energy surface for the electrophilic attack of the activated styrene on the p-xylene ring.

Calculation of Performance Metrics: Key performance indicators are calculated for each catalyst candidate. The most critical of these is the activation energy barrier (ΔG‡) for the rate-determining step, which is typically the formation of the carbon-carbon bond between the phenylethyl cation and the p-xylene ring. researchgate.net Lower activation energy barriers suggest a more active catalyst. Other important metrics include the reaction enthalpy (ΔH) to determine if the reaction is exothermic or endothermic, and the binding energies of reactants and products to the catalyst surface.

Selectivity Analysis: In addition to activity, the regioselectivity of the alkylation can be predicted. By calculating the activation energies for the formation of different isomers, the likelihood of obtaining the desired this compound over other possible products can be assessed.

Optimization of Reaction Conditions:

In silico methods can also be employed to investigate the influence of reaction conditions. For instance, the effect of solvent can be modeled using implicit or explicit solvent models to understand its role in stabilizing transition states and intermediates. The influence of temperature can be inferred from the calculated free energy barriers at different temperatures.

Illustrative Research Findings:

While specific in silico screening studies for the synthesis of this compound are not extensively documented in publicly available literature, analogous computational studies on Friedel-Crafts alkylations provide a clear indication of the expected outcomes. For example, DFT studies on the alkylation of benzene (B151609) with propylene (B89431) over zeolite catalysts have successfully predicted the dominant reaction pathways and the influence of acid site strength on catalyst activity. lidsen.com

A hypothetical in silico screening of various Lewis acid catalysts for the phenylethylation of p-xylene could yield data such as that presented in the interactive table below. This table illustrates how computational results can be used to rank potential catalysts based on their predicted performance.

Catalyst CandidateActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Predicted Regioselectivity for 2-alkylation (%)
Aluminum Chloride (AlCl₃)15.2-25.892
Ferric Chloride (FeCl₃)18.5-23.188
Zinc Chloride (ZnCl₂)22.1-20.585
Scandium Triflate (Sc(OTf)₃)17.3-24.290

Note: The data in this table is hypothetical and for illustrative purposes only. It represents the type of results that would be generated from in silico screening studies.

Such a table would allow researchers to prioritize which catalysts to investigate experimentally. In this hypothetical case, aluminum chloride would be identified as the most promising candidate due to its lower activation energy and higher predicted regioselectivity.

Industrial and Process Chemistry Considerations

Scalable Synthesis and Manufacturing Processes for 2-(1-Phenylethyl)-p-Xylene

The primary industrial route for synthesizing this compound is the Friedel-Crafts alkylation of p-xylene (B151628) with styrene (B11656). This electrophilic aromatic substitution reaction is typically catalyzed by an acid. For large-scale manufacturing, the choice of catalyst and reaction conditions is critical to ensure high conversion, selectivity, and operational safety.

Traditionally, homogeneous catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄) have been used. However, their use on an industrial scale presents challenges, including catalyst recovery, waste disposal, and equipment corrosion. Modern manufacturing processes increasingly favor heterogeneous solid acid catalysts, which are more environmentally friendly and easier to handle in continuous flow systems.

The reaction is generally carried out in a stirred-tank reactor or a fixed-bed reactor. Key process parameters that are optimized for scalable production include:

Temperature: Influences reaction rate and selectivity. Higher temperatures can lead to unwanted side reactions and byproduct formation.

Pressure: Maintained to keep reactants in the liquid phase.

Reactant Ratio: The molar ratio of p-xylene to styrene is a crucial factor affecting product distribution and minimizing the formation of polyalkylated byproducts.

Catalyst Loading and Lifetime: Important for process economics, dictating the frequency of catalyst replacement or regeneration.

A typical industrial process involves feeding p-xylene and styrene into a reactor containing the catalyst. After the reaction, the product mixture is sent to a series of separation units to isolate the desired this compound from unreacted starting materials, isomers, and other byproducts.

Catalyst Development for Enhanced Efficiency and Sustainability in Production

Catalyst innovation is at the forefront of improving the efficiency and sustainability of this compound production. The focus has shifted from traditional homogeneous Lewis acids to solid acid catalysts due to their environmental and process advantages, such as reduced waste, easier separation, and potential for regeneration and reuse. uco.es

Key areas of catalyst development include:

Zeolites: These microporous aluminosilicates are highly effective catalysts for Friedel-Crafts alkylation. Their well-defined pore structures can impart shape selectivity, favoring the formation of specific isomers. Zeolites like Beta and Y have been investigated for their catalytic activity in similar alkylation reactions. aidic.it The acidity of zeolites, which can be tuned by adjusting the silicon-to-aluminum ratio, plays a significant role in their catalytic performance. aidic.it

Mesoporous Materials: Materials like Zr-SBA-15 have shown high activity, selectivity, and reusability in the Friedel-Crafts alkylation of p-xylene. uco.es The larger pores of mesoporous materials can overcome diffusion limitations sometimes encountered with microporous zeolites, especially with bulky molecules.

Acidic Clays (B1170129) and Resins: Montmorillonite clays and ion-exchange resins are other examples of solid acid catalysts that offer a greener alternative to mineral acids.

The goal of catalyst development is to achieve high conversion of reactants and high selectivity towards the desired this compound isomer, while minimizing the formation of byproducts. Research also focuses on enhancing catalyst stability and lifetime to reduce operational costs.

Table 1: Comparison of Catalyst Types for Phenylethyl-Xylene Synthesis

Catalyst Type Advantages Disadvantages Research Focus
Homogeneous (e.g., AlCl₃) High activity Corrosive, difficult to separate, waste generation Not a primary area for new development
Zeolites (e.g., Beta, Y) Shape selectivity, reusable, non-corrosive Potential for deactivation, diffusion limitations Modifying pore structure and acidity
Mesoporous Silica (e.g., Zr-SBA-15) High surface area, good accessibility Lower acidity than some zeolites Incorporating active metal sites

| Acidic Resins | Mild reaction conditions, easy to handle | Limited thermal stability | Improving thermal and chemical resistance |

Advanced Separation and Purification Technologies for Industrial Streams Containing Phenylethyl-Xylene Derivatives

The output from the alkylation reactor is a complex mixture containing the target product, this compound, as well as other isomers like 4-(1-phenylethyl)-m-xylene (B1604736) and 4-(1-phenylethyl)-o-xylene, unreacted starting materials, and polyalkylated byproducts. guidechem.com The separation and purification of these components are critical for obtaining a high-purity final product and are often the most energy-intensive and costly part of the process.

Due to the close boiling points of the various isomers, conventional distillation is often challenging and economically unfeasible for achieving high purity. nih.gov Therefore, advanced separation technologies are employed:

Fractional Crystallization: This technique exploits the differences in the freezing points of the isomers. nih.gov By cooling the mixture, the component with the highest melting point will crystallize first and can be separated. This method is particularly effective when the desired isomer is present in high concentration. nih.govgoogle.com

Adsorptive Separation: This is a widely used industrial method, often employing simulated moving bed (SMB) technology. nih.gov A solid adsorbent, such as a specific type of zeolite, is used to selectively adsorb one isomer over the others. nih.gov The adsorbed isomer is then recovered using a desorbent. This process can achieve very high purity levels. nih.govaxens.net

Membrane Separation: The use of membranes to separate isomers is an emerging area of research. nih.gov Nanoporous carbon molecular sieve membranes, for instance, have shown potential for separating xylene isomers based on differences in molecular size and shape. nih.gov

The choice of separation technology depends on factors such as the composition of the feed stream, the desired product purity, and economic considerations. Often, a combination of these techniques is used in an industrial setting.

Valorization of Byproducts in Phenylethyl-Xylene Production

Instead of treating these byproducts as waste, valorization strategies aim to convert them into valuable products. A key strategy for C₉+ aromatic byproducts is transalkylation . aidic.itgoogle.com

Transalkylation is a chemical reaction that involves the transfer of alkyl groups from one aromatic molecule to another. wikipedia.org In this context, heavy aromatic byproducts can be reacted with a lighter aromatic compound, such as benzene (B151609) or toluene (B28343), over a suitable catalyst (often a zeolite). google.comwikipedia.org This process can convert the less desirable heavy byproducts back into more valuable xylenes (B1142099), including p-xylene, which can then be recycled back into the main process stream or sold as a separate product. google.com

Role of this compound as a Specialty Chemical Intermediate in Non-Polymeric Applications

While many aromatic compounds are used as precursors for large-volume polymers, this compound and its isomers also serve as important intermediates in the synthesis of a variety of non-polymeric specialty chemicals. smolecule.com The unique structure of these molecules, combining a phenylethyl group with a xylene core, provides a versatile platform for creating more complex molecules.

Although specific, large-scale non-polymeric applications are not extensively detailed in publicly available literature, its role as a chemical intermediate suggests its use in the production of:

Fine Chemicals: It may be a precursor for synthesizing molecules used in pharmaceuticals, agrochemicals, or fragrances, where complex aromatic structures are often required.

Dyes and Pigments: The aromatic rings in the structure can be chemically modified to create chromophores, the parts of a molecule responsible for its color.

Specialty Solvents and Fluids: The hydrocarbon nature of the compound suggests potential applications as a high-performance solvent or as a component in specialty lubricants or heat transfer fluids.

The compound is available from various chemical suppliers, indicating its use in research and development and in the niche production of other chemicals. alfa-chemistry.comchemicalbook.com Its utility lies in its ability to be further functionalized, allowing chemists to build more elaborate molecules for a wide range of specialized, non-polymeric applications.

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Precision Synthesis

The primary route to synthesizing 2-(1-Phenylethyl)-p-xylene is the Friedel-Crafts alkylation of a p-xylene (B151628) substrate with a phenylethylating agent, such as styrene (B11656) or 1-phenylethanol (B42297). mt.comacs.org Historically, this reaction has been catalyzed by homogeneous Lewis acids like aluminum chloride (AlCl₃). mt.com However, emerging research is intensely focused on developing heterogeneous solid acid catalysts to overcome the drawbacks of traditional systems, such as catalyst recovery, waste generation, and corrosion.

Precision synthesis, or regioselectivity, is a critical challenge in Friedel-Crafts alkylation. The development of shape-selective catalysts, such as zeolites and other nanoporous materials, is a key frontier. These catalysts can direct the alkylation to a specific position on the aromatic ring, minimizing the formation of unwanted isomers and improving yield.

Recent advancements have highlighted the potential of several classes of solid acid catalysts:

Zirconium-Based Catalysts: Materials like sulfated zirconia have been demonstrated as highly effective "superacid" catalysts for the alkylation of xylene isomers with styrene. acs.org Similarly, Zr-SBA-15 materials have proven to be highly active, selective, and reusable catalysts for the alkylation of p-xylene with benzyl (B1604629) alcohol, a related reaction that showcases the potential for these materials. uco.es These catalysts offer significant environmental benefits due to their reusability. uco.es

Zeolites: Modified zeolites are being explored to control the reaction environment at a molecular level. Their well-defined pore structures can influence which isomers are formed, favoring the desired product.

Heteropoly Acids (HPAs): HPAs supported on various oxides are another class of solid acids being investigated for hydrocarbon alkylations. researchgate.net They offer strong acidity and can be tuned for specific reactions.

The move towards these novel catalytic systems represents a significant step forward in the precise and efficient synthesis of this compound.

Catalyst TypeKey FeaturesExample(s)Potential Advantages
Traditional Lewis AcidsHomogeneous, strong acidityAlCl₃, FeCl₃High reactivity
Zirconium-Based Solid AcidsHeterogeneous, "superacidic," reusableSulfated Zirconia, Zr-SBA-15High activity, selectivity, reusability, reduced waste acs.orguco.es
ZeolitesHeterogeneous, microporous, shape-selectiveModified H-Beta, ZSM-5High regioselectivity, thermal stability
Supported Heteropoly AcidsHeterogeneous, strong Brønsted acidityHPAs on Zirconia or SilicaTunable acidity, high activity researchgate.net

Integration of Sustainable Synthesis and Separation Technologies

Sustainability in chemical manufacturing is a multi-faceted goal, encompassing not only the reaction itself but also the sourcing of raw materials and the purification of products. For this compound, research is advancing on both fronts.

The synthesis of the p-xylene feedstock, a major component of the final molecule, is a key target for green chemistry initiatives. Traditionally derived from fossil fuels, researchers have developed innovative pathways to produce p-xylene from renewable biomass. chemeurope.commpg.de One prominent approach involves the Diels-Alder cycloaddition of biomass-derived 2,5-dimethylfuran (B142691) (DMF) with ethylene (B1197577) or acrylic acid, followed by dehydration. chemeurope.cominnovations-report.com This creates a bio-based route to one of the primary starting materials.

In parallel, advanced separation technologies are being developed to improve the energy efficiency and reduce the environmental footprint of purification processes. These are critical for isolating reactants and purifying the final this compound product.

Membrane Separation: Polymer-derived carbon molecular sieve (CMS) membranes are showing zeolite-like performance for purifying xylene isomers. nih.gov These membranes offer a potentially less energy-intensive alternative to traditional distillation.

Stripping Crystallization: This novel technique, which combines distillation and crystallization, has been successfully applied to purify styrene from mixtures containing xylenes (B1142099). aiche.org By operating at the triple point, the process can achieve high purity separations with greater efficiency.

The integration of bio-based feedstocks for p-xylene, reusable solid acid catalysts for the alkylation step, and energy-efficient membrane or crystallization-based separation technologies represents a holistic approach to the sustainable production of this compound.

Exploration of Advanced Materials Science Applications for this compound and its Derivatives

While p-xylene is a well-established building block for high-volume polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), the incorporation of the bulkier 1-phenylethyl group onto the p-xylene core creates derivatives with unique properties suitable for high-performance materials.

A significant area of exploration is in the synthesis of novel polymers. Research has demonstrated the creation of a phenethyl-substituted poly(p-xylylene), or PEPPX. researchgate.net This material is a linear, soluble polymer with a high molecular weight. researchgate.net Crucially, light scattering data reveal that PEPPX is a very stiff, shape-persistent polymer. researchgate.net This rigidity, arising from the substituted backbone, suggests potential applications in areas where structural integrity and predictable conformation are paramount, such as:

High-Strength Fibers and Films: The inherent stiffness could be leveraged to create materials with exceptional tensile strength.

Microporous Materials: The shape-persistent nature of the polymer chains could lead to materials with well-defined intrinsic microporosity, useful for gas separation or storage membranes.

Liquid Crystalline Polymers: The rigid, rod-like structure is a common feature of molecules that form liquid crystal phases, which are essential for display technologies.

The addition of the phenylethyl group transforms the commodity-scale chemistry of p-xylene into a platform for specialty polymers with advanced, high-performance characteristics.

In Silico Design and Prediction of Novel Phenylethyl-Xylene Analogues with Targeted Properties

Computational chemistry is becoming an indispensable tool for accelerating materials discovery. In silico techniques allow researchers to design and screen virtual libraries of molecules, predicting their properties before undertaking costly and time-consuming laboratory synthesis. For phenylethyl-xylene analogues, these methods offer a pathway to rationally design molecules with specific, targeted functionalities.

Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are particularly relevant. These approaches correlate the structural or quantum-chemical features of molecules with their observed activities or properties. While direct QSAR/QSPR studies on this compound are not yet prevalent, the techniques have been successfully applied to related compounds, demonstrating their potential. For example, QSAR models have been developed for xylenes to predict toxicity, and QSPR studies have been used for various alkyl benzenes. nih.govresearchgate.net

Future research will likely apply these computational tools to design novel phenylethyl-xylene analogues for the advanced materials applications discussed previously. For instance, chemists could:

Use Density Functional Theory (DFT) to calculate the electronic properties (e.g., HOMO/LUMO gap) of different analogues to predict their suitability for organic electronics. researchgate.net

Employ molecular dynamics simulations to predict the glass transition temperature, thermal stability, and mechanical strength of new polymers derived from these analogues.

Develop QSPR models that correlate substituent patterns with properties like solubility, dielectric constant, or refractive index, guiding the synthesis of new optical or electronic materials.

Computational MethodPredicted PropertyPotential Application Area
QSAR/QSPRToxicity, boiling point, solubility, biological activity nih.govresearchgate.netMaterials safety, process design, biomedical screening
Density Functional Theory (DFT)Molecular orbital energies, electronic spectra, polarity researchgate.netDesign of organic semiconductors, nonlinear optical materials
Molecular Dynamics (MD)Mechanical properties (e.g., bulk modulus), glass transition temperature, diffusion coefficientsDevelopment of high-performance polymers and membranes
Monte Carlo (MC) SimulationsAdsorption isotherms, phase equilibria, separation selectivity materialsdesign.comDesign of adsorbent materials and separation processes

Multicomponent Reaction Strategies for the Assembly of Complex Phenylethyl-Xylene Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient approach to building molecular complexity. These reactions are prized for their atom economy, reduced number of purification steps, and potential for creating diverse molecular libraries.

While a specific MCR for this compound has not been established, this remains a compelling frontier for future research. The development of such a reaction would be a significant advance over the current two-step conceptualization (p-xylene + phenylethylating agent).

Closely related concepts like one-pot and tandem reactions are already making an impact on the synthesis of the p-xylene precursor. For instance, researchers have developed a "three-in-one" heterogeneously catalyzed reaction that combines a Diels-Alder cycloaddition, dehydration, and decarboxylation in a single continuous flow system to produce p-xylene from biomass. mpg.deinnovations-report.com Another remarkable one-pot process demonstrates the conversion of 1-hexene (B165129) into a diene, which then reacts in situ with ethylene via a Diels-Alder reaction to form a p-xylene precursor. scribd.com

Future research could aim to develop a true MCR for phenylethyl-xylene structures by designing a catalytic system that could, for example, bring together a simple benzene (B151609) derivative, a source of two separate methyl groups, and a styrene precursor in a single, highly orchestrated transformation. Success in this area would represent a paradigm shift in the efficient and elegant synthesis of this class of complex aromatic compounds.

Q & A

Q. What are the common synthetic routes for 2-(1-Phenylethyl)-p-xylene, and how do reaction conditions influence product yield?

  • Methodological Answer : The alkylation of p-xylene with chloroalkanes (e.g., 2-chloropentane or 3-chlorohexane) is a primary route. Reaction conditions such as temperature and catalyst selection significantly impact yield and isomer distribution. For example:
  • At −20°C (Method B), alkylation favors near-equilibrium product distributions (e.g., 53:47 for 2-:3-p-xylylhexane) due to suppressed isomerization .
  • At 0°C (Method A), product isomerization occurs, shifting distributions (e.g., 75:25 for 2-:3-p-xylylpentane) .
    Alternative routes include radical-mediated alkylation using dimethyl fumarate and (1-iodoethyl)benzene, yielding diastereomeric mixtures (50% yield) via controlled initiators like azobisisobutyronitrile (AIBN) .

Q. Which analytical techniques are most effective for characterizing this compound and its isomers?

  • Methodological Answer :
  • NMR Spectroscopy : Distinguishes diastereomers via chemical shift disparities in 1H^1H and 13C^{13}C spectra (e.g., dimethyl 2-(1-phenylethyl)succinate diastereomers) .
  • Chromatography : Medium-pressure chromatography with petrol-ethyl acetate (8:2) resolves isomers and intermediates .
  • Isomer Tracking : Monitor isomerization kinetics using GC or HPLC, particularly at low temperatures (−20°C) where isomerization halts .

Advanced Research Questions

Q. How does isomerization of chloroalkanes prior to alkylation impact product distribution in this compound synthesis?

  • Methodological Answer : Chloroalkane isomerization competes with alkylation, altering product ratios. For example:
  • 3-Chloropentane isomerizes faster than it alkylates, leading to a 48:52 initial product ratio that shifts to 64:36 after 2 hours at −20°C .
  • 2-Chlorohexane alkylates 3× faster than its isomer (3-chlorohexane), favoring 2-p-xylylhexane formation .
    Experimental Design : Use low-temperature kinetics (e.g., −20°C) to isolate alkylation steps from isomerization, validated by time-resolved product analysis .

Q. What kinetic and thermodynamic factors govern stereochemical outcomes in this compound analog synthesis?

  • Methodological Answer :
  • Kinetic Control : Radical-mediated alkylation (e.g., AIBN-initiated reactions) produces 1:1 diastereomer mixtures due to non-selective transition states .
  • Thermodynamic Control : Elevated temperatures promote equilibration toward stable isomers (e.g., m-xylylpentane formation at >0°C via methyl reorientation) .
    Data Contradiction : At 0°C, method A yields 75:25 2-:3-p-xylylpentane, conflicting with −20°C results (67:33). This highlights temperature-dependent isomerization pathways .

Q. How can spectroscopic methods elucidate reaction mechanisms in this compound transformations?

  • Methodological Answer :
  • Time-Resolved NMR : Captures intermediate species (e.g., carbocation or radical intermediates) during alkylation .
  • IR Spectroscopy : Tracks carbonyl or C-H bond changes in succinate derivatives during hydrolysis .
  • MS/MS Fragmentation : Identifies reaction byproducts and validates mechanistic hypotheses (e.g., chloroalkane isomerization pathways) .

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